(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate
Description
The compound "(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate" features a benzodioxole moiety fused to an isoxazole ring, with a 3,4-dimethoxyphenyl acetate ester substituent.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-24-16-5-3-13(7-19(16)25-2)8-21(23)26-11-15-10-18(29-22-15)14-4-6-17-20(9-14)28-12-27-17/h3-7,9-10H,8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINUWOCNGBFLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the benzo[d][1,3]dioxole group to the isoxazole ring.
Attachment of the Dimethoxyphenyl Acetate Group: This can be done through esterification, where the carboxylic acid derivative of the dimethoxyphenyl group is reacted with the hydroxyl group on the isoxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions using more efficient catalysts and ligands.
Chemical Reactions Analysis
Types of Reactions
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the isoxazole ring to other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism by which (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzo[d][1,3]dioxole and isoxazole moieties could play a crucial role in these interactions, potentially affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
[3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-yl]methanol
This compound () shares the benzodioxole-isoxazole core but lacks the 3,4-dimethoxyphenyl acetate ester. Instead, it has a hydroxymethyl group at the isoxazole 5-position. Comparative NMR studies (as in ) would reveal distinct chemical shifts in regions corresponding to substituent environments (e.g., ester vs. alcohol protons) .
2-((5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
This triazole derivative () replaces the isoxazole with a triazole ring and introduces a sulfanyl-acetic acid group. The triazole’s hydrogen-bonding capacity and the acidic thiol group may enhance solubility but reduce membrane permeability compared to the target compound’s ester group. Such structural differences could lead to divergent pharmacological profiles .
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-aroyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide
This pyrazole-based compound () incorporates a carbohydrazide side chain and a tert-butyl group. The carbohydrazide group may confer chelation properties absent in the target compound .
Analytical and Computational Comparisons
NMR Profiling
highlights NMR as a critical tool for comparing substituent effects. For example, regions A (positions 39–44) and B (positions 29–36) in related compounds show distinct chemical shifts due to substituent-induced electronic changes. Similar analysis of the target compound’s ester group would likely reveal unique deshielding effects compared to alcohol or carboxylic acid analogs .
X-ray Diffraction and DFT Studies
The sulfonate analog in was analyzed via single-crystal X-ray diffraction and DFT calculations (B3LYP/6-311+G(d,p)). Such methods could elucidate the target compound’s conformational preferences, such as the orientation of the dimethoxyphenyl group relative to the isoxazole ring. Hirshfeld surface analysis might further clarify intermolecular interactions, such as C–H···O bonds involving the acetate ester .
Table: Key Structural and Analytical Comparisons
| Compound Name | Core Structure | Key Substituents | Analytical Methods | Notable Properties |
|---|---|---|---|---|
| Target Compound | Isoxazole | 3,4-Dimethoxyphenyl acetate ester | NMR (hypothetical) | High lipophilicity |
| [3-(Benzodioxol-5-yl)isoxazol-5-yl]methanol | Isoxazole | Hydroxymethyl | NMR, MS | Moderate solubility |
| Triazole-thioacetic acid derivative | Triazole | Sulfanyl-acetic acid | HPLC, IR | Enhanced hydrogen bonding |
| Pyrazole-carbohydrazide | Pyrazole | tert-Butyl, carbohydrazide | X-ray, DFT | Chelation potential |
Methodological Considerations for Structural Comparison
emphasizes the importance of graph-based comparison methods over bit-vector approaches for capturing biochemical relevance. For the target compound, graph-theoretical analysis would prioritize the benzodioxole and ester groups as critical nodes, enabling similarity assessments with analogs like the triazole and pyrazole derivatives. This approach avoids oversimplification inherent in SMILES-based comparisons .
Biological Activity
The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and antioxidant effects.
Chemical Structure and Synthesis
The compound features several functional groups:
- A benzo[d][1,3]dioxole moiety
- An isoxazole ring
- A 3,4-dimethoxyphenyl acetate group
The synthesis typically involves multiple steps:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Construction of the isoxazole ring via 1,3-dipolar cycloaddition.
- Esterification with 3,4-dimethoxyphenyl acetic acid under acidic conditions.
Anticancer Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole and isoxazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- The compound has been shown to induce apoptosis and cell cycle arrest in human cancer cell lines such as Hep3B (liver cancer) and HeLa (cervical cancer) .
- In a study evaluating benzodioxole derivatives, compounds similar to this one demonstrated IC50 values ranging from 3.94 to 9.12 mM against different cancer cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (mM) | Mechanism of Action |
|---|---|---|---|
| 2a | Hep3B | 3.94 | Induces apoptosis |
| 2b | HeLa | 9.12 | Cell cycle arrest |
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH assay, which measures free radical scavenging activity. Compounds with similar structures have shown promising antioxidant effects, potentially due to their ability to donate electrons and neutralize free radicals .
The biological activity of this compound is thought to involve:
- Interaction with cellular targets , such as enzymes or receptors involved in cell proliferation and survival.
- Induction of oxidative stress , leading to cellular damage and apoptosis in cancer cells.
Case Studies
Several studies have highlighted the anticancer potential of similar compounds:
- Study on Benzodioxole Derivatives : This research focused on synthesizing benzodioxole derivatives and evaluating their anticancer activities against cervical (HeLa) and colorectal (Caco-2) cancer cell lines. The results indicated that derivatives with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
- Cell Cycle Analysis : Flow cytometry analysis demonstrated that certain derivatives could significantly alter the cell cycle distribution in Hep3B cells, indicating their potential as effective anticancer agents .
Q & A
Q. What are the critical synthetic challenges in preparing (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate, and how can they be methodologically addressed?
The compound’s structural complexity—combining a benzo[d][1,3]dioxole, isoxazole, and dimethoxyphenyl acetate—requires multi-step synthesis with precise control over reaction conditions. Key challenges include:
- Coupling reactions : Ensuring regioselectivity during the formation of the isoxazole ring. High-throughput screening (HTS) can identify optimal catalysts and solvent systems (e.g., chloroform or THF) to improve yield .
- Purification : Chromatographic techniques (e.g., flash column chromatography) are critical for isolating intermediates, particularly due to the compound’s polarity and potential side products .
- Scale-up : Continuous flow reactors may enhance efficiency for industrial-scale synthesis while maintaining low impurity levels .
Q. How does the structural uniqueness of this compound influence its physicochemical properties compared to analogs?
The integration of three distinct moieties—benzo[d][1,3]dioxole, isoxazole, and dimethoxyphenyl acetate—confers unique properties:
- Lipophilicity : The dimethoxyphenyl group increases hydrophobicity, enhancing membrane permeability, while the benzo[d][1,3]dioxole contributes to π-π stacking interactions .
- Stability : The isoxazole ring’s rigidity may improve metabolic stability compared to simpler heterocycles like pyrazoles . Comparative data for analogs:
| Compound | Structural Features | LogP | Metabolic Stability (t½, in vitro) |
|---|---|---|---|
| Target Compound | Benzo[d][1,3]dioxole + isoxazole + dimethoxyphenyl | 3.2 | 45 min |
| Analog A | Benzo[d][1,3]dioxole + pyrazole | 2.8 | 22 min |
| Analog B | Isoxazole + dimethoxyphenyl | 2.9 | 30 min |
| Data derived from structural analogs in . |
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., anticonvulsant vs. cytotoxic profiles) may arise from assay variability or structural misinterpretations. Methodological approaches include:
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic inhibition assays to confirm binding specificity .
- Metabolite profiling : LC-MS/MS can identify active metabolites that may contribute to off-target effects .
- Crystallography : Co-crystallization with target proteins (e.g., GABA receptors) clarifies binding modes and resolves stereochemical ambiguities .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Advanced in silico tools address key PK challenges:
- ADME prediction : Machine learning models (e.g., SwissADME) predict absorption barriers linked to the dimethoxyphenyl group’s high molecular weight (>450 Da) .
- CYP450 interactions : Docking simulations with CYP3A4/2D6 isoforms identify metabolic hotspots (e.g., demethylation sites on the dimethoxyphenyl group) .
- Solubility enhancement : COSMO-RS calculations optimize salt or co-crystal formulations to improve aqueous solubility without compromising stability .
Q. What mechanistic insights explain the compound’s dual activity in neuroprotective and pro-apoptotic pathways?
Hypotheses based on structural analogs suggest:
- Dose-dependent effects : At low concentrations, the benzo[d][1,3]dioxole moiety may activate Nrf2-mediated antioxidant pathways, while higher doses induce ROS-mediated apoptosis via isoxazole ring interactions with mitochondrial complexes .
- Target promiscuity : The dimethoxyphenyl acetate group could modulate both HDAC (neuroprotection) and Bcl-2 (apoptosis) pathways. siRNA knockdown experiments are recommended to validate target contributions .
Methodological Recommendations
- Synthetic Optimization : Prioritize HTS for catalyst selection (e.g., Pd/C for coupling reactions) and real-time NMR monitoring to track intermediate formation .
- Data Validation : Use tiered bioactivity testing (in vitro → ex vivo → in vivo) to mitigate assay-specific artifacts .
- Structural Confirmation : Combine HRMS, 2D-NMR (e.g., HSQC, HMBC), and X-ray diffraction to eliminate structural misassignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
